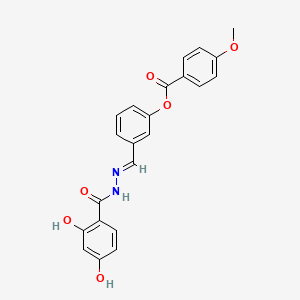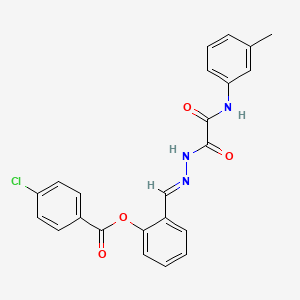![molecular formula C24H20ClN3O3S2 B12015115 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-{[3-(4-chlorophényl)-4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-méthoxyphényl)acétamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique combinant un groupe chlorophényle, un noyau tétrahydrocyclopenta-thieno-pyrimidine et une partie méthoxyphénylacétamide, ce qui en fait un sujet intéressant pour la recherche chimique et pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-{[3-(4-chlorophényl)-4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-méthoxyphényl)acétamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante comprend :
Formation du noyau thieno[2,3-d]pyrimidine : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques, souvent en utilisant des réactifs comme l’oxychlorure de phosphore (POCl3) ou l’éthylate de sodium (NaOEt).
Introduction du groupe chlorophényle : Ceci peut être réalisé par une réaction d’acylation de Friedel-Crafts, en utilisant le chlorure d’aluminium (AlCl3) comme catalyseur.
Attachement du groupe sulfanyl : Cette étape peut impliquer l’utilisation d’agents thiolants tels que la thiourée ou l’hydrosulfure de sodium (NaHS).
Couplage avec la méthoxyphénylacétamide : La dernière étape implique généralement une réaction de couplage d’amide, en utilisant des réactifs comme la N,N’-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP).
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement, la pureté et la rentabilité. Des techniques telles que la chimie en flux continu et l’utilisation de réacteurs automatisés pourraient être utilisées pour améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, formant des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le convertissant en groupe hydroxyle.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution aromatique nucléophile, où l’atome de chlore est remplacé par d’autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Réactifs comme le peroxyde d’hydrogène (H2O2) ou l’acide m-chloroperbenzoïque (m-CPBA) en conditions douces.
Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base comme le carbonate de potassium (K2CO3).
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés d’alcool.
Substitution : Divers dérivés phényliques substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme unité de construction pour synthétiser des molécules plus complexes. Sa structure unique permet des modifications chimiques diverses, ce qui le rend précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie
Biologiquement, le composé peut présenter des interactions intéressantes avec les macromolécules biologiques, pouvant servir de composé de tête dans la découverte de médicaments. Ses caractéristiques structurelles suggèrent qu’il pourrait interagir avec des enzymes ou des récepteurs, influençant les voies biologiques.
Médecine
En médecine, le composé pourrait être étudié pour ses propriétés pharmacologiques. Son potentiel à moduler les cibles biologiques en fait un candidat pour le développement de nouveaux agents thérapeutiques, en particulier dans des domaines comme l’oncologie ou les maladies infectieuses.
Industrie
Industriellement, le composé pourrait être utilisé dans la synthèse de produits chimiques de spécialité ou comme intermédiaire dans la production de produits pharmaceutiques. Son profil de stabilité et de réactivité le rend adapté à diverses applications industrielles.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, potentially serving as a lead compound in drug discovery. Its structural features suggest it could interact with enzymes or receptors, influencing biological pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its potential to modulate biological targets makes it a candidate for developing new therapeutic agents, particularly in areas like oncology or infectious diseases.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its stability and reactivity profile make it suitable for various industrial applications.
Mécanisme D'action
Le mécanisme d’action du 2-{[3-(4-chlorophényl)-4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-méthoxyphényl)acétamide implique probablement des interactions avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. La structure du composé suggère qu’il pourrait inhiber ou activer ces cibles, entraînant des effets en aval sur les voies cellulaires. Par exemple, le groupe chlorophényle peut interagir avec des poches hydrophobes dans les protéines, tandis que le groupe sulfanyl pourrait former des liaisons covalentes avec des résidus nucléophiles.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[3-(4-chlorophényl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-méthoxydibenzo[b,d]furan-3-yl)acétamide
- 2-{[3-(4-chlorophényl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dichlorophényl)acétamide
Unicité
Comparé à des composés similaires, le 2-{[3-(4-chlorophényl)-4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-méthoxyphényl)acétamide se distingue par sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. La présence de la partie méthoxyphénylacétamide, en particulier, peut conférer des activités biologiques et une réactivité chimique uniques, le distinguant d’autres composés apparentés.
Cette vue d’ensemble détaillée fournit une compréhension complète du composé, de sa synthèse, de ses réactions, de ses applications et de ses comparaisons avec des molécules similaires
Propriétés
Formule moléculaire |
C24H20ClN3O3S2 |
|---|---|
Poids moléculaire |
498.0 g/mol |
Nom IUPAC |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20ClN3O3S2/c1-31-17-5-2-4-15(12-17)26-20(29)13-32-24-27-22-21(18-6-3-7-19(18)33-22)23(30)28(24)16-10-8-14(25)9-11-16/h2,4-5,8-12H,3,6-7,13H2,1H3,(H,26,29) |
Clé InChI |
KGJWVWUEBFHOHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)

![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)

![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)
![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)
![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)

![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)
![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
